3-Acetyl-2-oxo-2H-1-benzopyran-4-carbonitrile
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Overview
Description
3-Acetyl-2-oxo-2H-chromene-4-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under various conditions. One common method is the use of dual-frequency ultrasonication, which involves an ultrasonic bath of 40 KHz and a probe of 20 KHz . Other methods include the use of piperidine, sodium ethoxide in ethanol, acetic acid with ammonium acetate in benzene, and basic aluminum oxide under grinding conditions .
Industrial Production Methods
Industrial production methods for this compound often focus on green chemistry approaches to minimize environmental impact. For example, the use of zeolitic imidazolate framework catalysts in dimethylformamide as a solvent has been reported . Additionally, phase transfer catalysts and iodine have been used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-oxo-2H-chromene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium ethoxide and piperidine are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
3-Acetyl-2-oxo-2H-chromene-4-carbonitrile has been extensively studied for its applications in:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-HIV activities.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase and human leukocyte elastase, which are involved in various biological processes . The compound’s structure allows it to interact with these enzymes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyanocoumarins: These compounds exhibit similar biological activities and are used in similar applications.
4-Hydroxycoumarin: Known for its anticoagulant properties and used in the synthesis of various derivatives.
3-Acetylcoumarin: Used as a starting material for the synthesis of various heterocyclic compounds.
Uniqueness
What sets 3-Acetyl-2-oxo-2H-chromene-4-carbonitrile apart is its unique combination of acetyl and cyano groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
106695-72-1 |
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Molecular Formula |
C12H7NO3 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
3-acetyl-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C12H7NO3/c1-7(14)11-9(6-13)8-4-2-3-5-10(8)16-12(11)15/h2-5H,1H3 |
InChI Key |
KMRFOUKBAZNGEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2OC1=O)C#N |
Origin of Product |
United States |
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